

Application Notes and Protocols: Acetoxyacetyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetoxyacetyl chloride*

Cat. No.: B084561

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Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic use of protecting groups is essential.^[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical modifications are made elsewhere in the molecule.^[2] **Acetoxyacetyl chloride** is a bifunctional reagent that serves as a valuable synthetic intermediate.^[3] Its utility lies in its dual reactive sites: a highly electrophilic acyl chloride and an acetoxy moiety.^[3] This allows for the introduction of an acetoxyacetyl group onto nucleophiles like alcohols and amines. The resulting acetoxy group can then be selectively removed under hydrolytic conditions to unmask a primary hydroxyl group (a glycolyl moiety).^[3] This two-step strategy provides a convenient method for introducing a protected hydroxyl group, which is advantageous in syntheses where precise control over reactive functional groups is critical.^[3]

Physicochemical Properties and Safety Data

Proper handling and storage of **acetoxyacetyl chloride** are crucial due to its reactivity and hazardous nature. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of **Acetoxyacetyl Chloride**

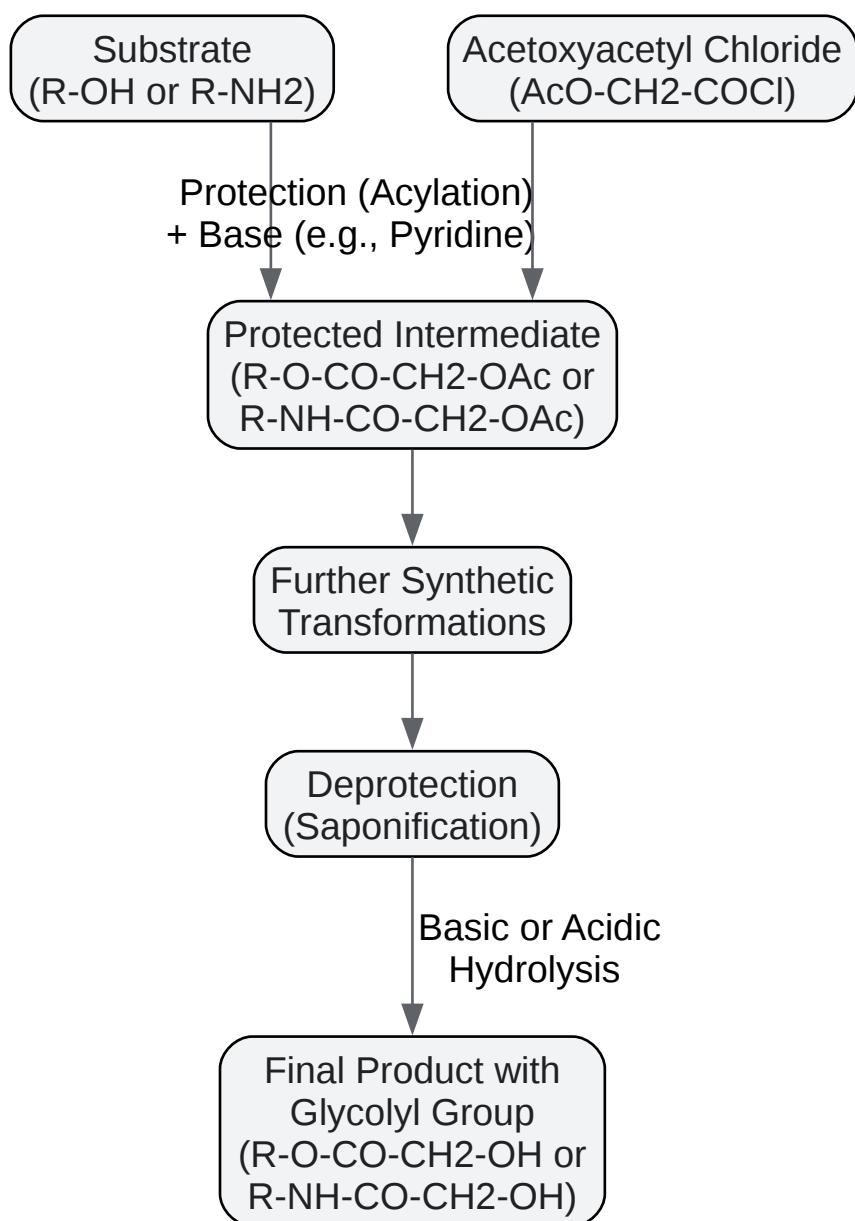
Property	Value	Reference(s)
CAS Number	13831-31-7	[4] [5]
Molecular Formula	C ₄ H ₅ ClO ₃	[4] [6]
Molecular Weight	136.53 g/mol	[4] [6]
Appearance	Colorless to light yellow clear liquid	[4] [7]
Density	1.27 g/mL at 25 °C	[5]
Boiling Point	55 °C at 12 mmHg	[5]
Refractive Index	n _{20/D} 1.428 (lit.)	[5]
Purity	≥ 96-97% (GC)	[4] [5]
Storage	Store at 2 - 8 °C in a dry, well-ventilated place	[4] [8]

Table 2: Hazard Identification and Safety Precautions for **Acetoxyacetyl Chloride**

Hazard Information	Precautionary Measures	Reference(s)
GHS Classification	Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), May cause respiratory irritation.	[5][9][10]
Signal Word	Danger	[9][10]
Hazard Statements	H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water.	[5][10]
Handling	Handle only in a chemical fume hood. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames.	[9][11]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection/face protection (faceshields, goggles), and a suitable respirator (e.g., type ABEK EN14387 filter).	[5][9]
Incompatibilities	Water, strong oxidizing agents, strong bases, alcohols. Exposure to moist air or water liberates toxic gas.	[8][9]
Fire Fighting	Use carbon dioxide (CO ₂), dry chemical, or chemical foam. Do not use a solid water stream. Water mist may be used to cool closed containers.	[8]

Protecting Group Strategy: Workflow and Mechanism

The core strategy involves a two-stage process: protection of a nucleophile (an alcohol or amine) followed by selective deprotection of the resulting acetoxy group to reveal a terminal hydroxyl. This workflow is particularly useful when a primary alcohol needs to be introduced late in a synthetic sequence or when other parts of the molecule are sensitive to the conditions required for direct glycolic acid coupling.

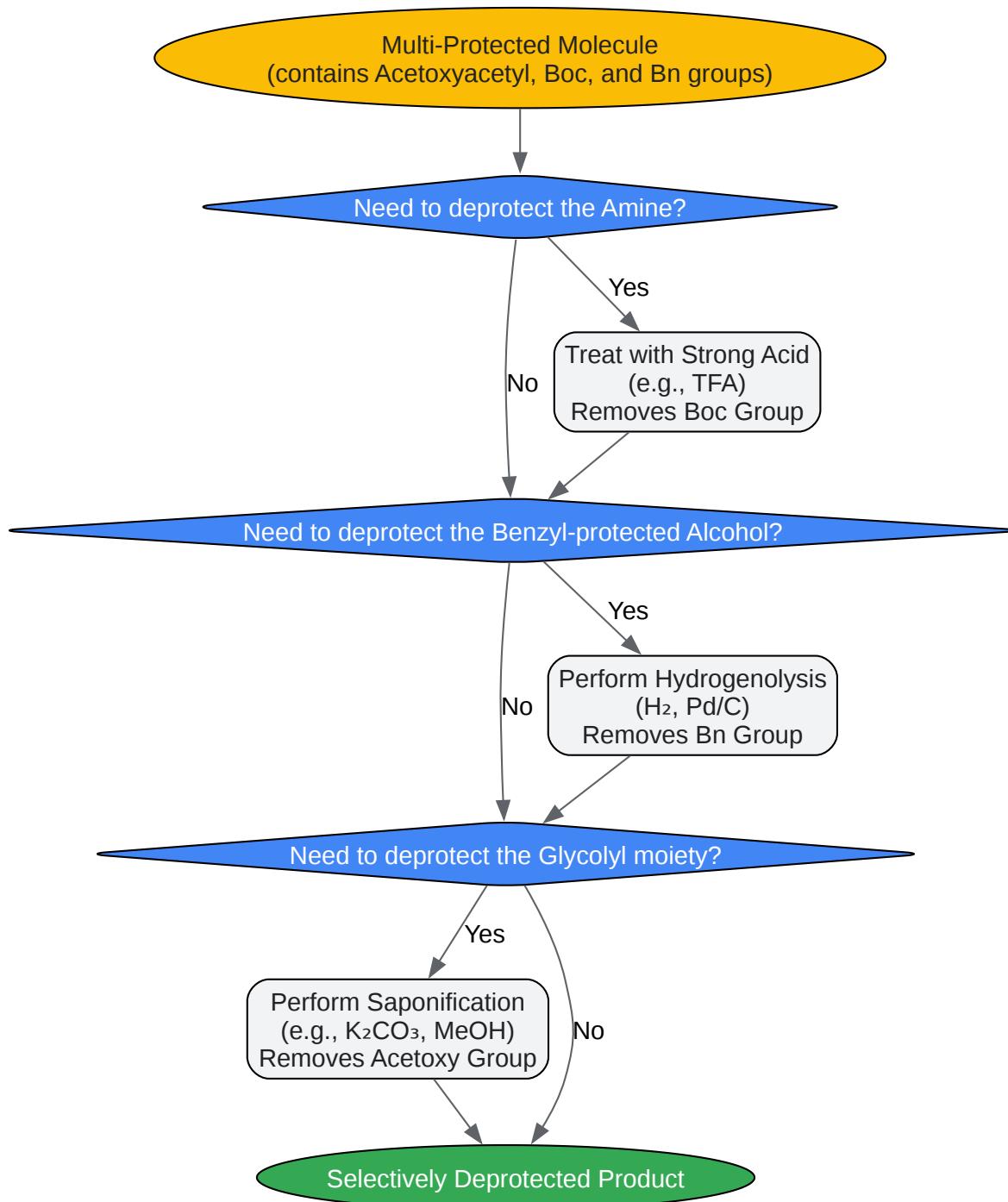


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Figure 1. General workflow for the acetoxyacetyl protecting group strategy.

The protection step proceeds via a well-established nucleophilic acyl substitution mechanism.

[3][12] The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the acylated product.[3]

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